molecular formula C16H12ClNO2S B12886054 1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione CAS No. 128535-08-0

1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B12886054
CAS No.: 128535-08-0
M. Wt: 317.8 g/mol
InChI Key: IBIAWAFAQCMOHX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione is a chemical research compound designed for investigative applications in neuroscience and pharmacology. It belongs to a class of 3-substituted pyrrolidine-2,5-diones (succinimides) that are the subject of extensive research due to their promising broad-spectrum biological activity . Scientific literature on closely related analogs indicates that this chemotype is primarily investigated for its potential anticonvulsant and antinociceptive properties . Researchers are exploring these hybrid molecules, which often integrate pharmacophores from known anticonvulsant agents, to develop new multi-functional ligands for complex neurological disorders . The structural motif of a chlorophenyl group at the N-1 position, as seen in this compound, has been associated with potent activity in established animal models of seizures, such as the maximal electroshock (MES) and 6 Hz psychomotor tests . Furthermore, the phenylsulfanyl moiety at the 3-position is a key feature of interest for modulating the compound's interaction with biological targets. Based on studies of analogous structures, the plausible mechanism of action under investigation often involves interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels . Some analogs also show activity at TRPV1 receptors, suggesting a complex, multi-target mechanism that is valuable for researching conditions like pharmacoresistant epilepsy and neuropathic pain . This product is intended solely for use in non-clinical research, such as in vitro binding assays and functional studies to further elucidate its pharmacological profile. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

128535-08-0

Molecular Formula

C16H12ClNO2S

Molecular Weight

317.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-phenylsulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H12ClNO2S/c17-12-8-4-5-9-13(12)18-15(19)10-14(16(18)20)21-11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

IBIAWAFAQCMOHX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione typically proceeds via the formation of a substituted pyrrolidine-2,5-dione (maleimide) scaffold, followed by introduction of the phenylsulfanyl group at the 3-position. The key steps involve:

  • Preparation of 3-(2-chlorophenyl)succinic acid or its derivatives as starting materials.
  • Cyclization with appropriate amines to form the pyrrolidine-2,5-dione ring.
  • Introduction of the phenylsulfanyl substituent via nucleophilic aromatic substitution or thiolation reactions.

This approach is supported by classical methods of succinic acid derivative cyclization and modern sulfur chemistry techniques.

Preparation of 3-(2-Chlorophenyl)succinic Acid Derivatives

According to research by Lange et al. and Miller et al., 3-(2-chlorophenyl)succinic acids are synthesized as key intermediates for pyrrolidine-2,5-dione derivatives. The method involves:

  • Functionalization of succinic acid derivatives with 2-chlorophenyl groups.
  • Purification and characterization of these acids before cyclization.

These acids serve as precursors for the cyclization step to form the pyrrolidine-2,5-dione ring system.

Cyclization to Form 1-(2-Chlorophenyl)pyrrolidine-2,5-dione

The cyclization step involves heating the 3-(2-chlorophenyl)succinic acid with aniline or substituted arylamines under dehydrating conditions:

  • The mixture is heated to approximately 190–200 °C for 1.5 to 2 hours.
  • Water is removed by azeotropic distillation during the reaction.
  • The reaction yields 1-(2-chlorophenyl)-3-phenylpyrrolidine-2,5-dione derivatives after recrystallization.

This method is well-documented for producing N-aryl substituted pyrrolidine-2,5-diones with good yields and purity.

Introduction of the Phenylsulfanyl Group at the 3-Position

The phenylsulfanyl substituent is introduced at the 3-position of the pyrrolidine-2,5-dione ring via nucleophilic substitution or thiolation reactions:

  • One approach involves reacting the pyrrolidine-2,5-dione intermediate with thiophenol or phenylsulfenyl chloride under basic or neutral conditions.
  • The reaction proceeds through nucleophilic attack of the sulfur atom on the electrophilic carbon at the 3-position.
  • Purification is typically achieved by column chromatography using silica gel and solvent gradients such as petroleum ether/ethyl acetate.

Yields for these reactions range from 60% to 90%, with the products characterized by NMR and melting point analysis.

Alternative Catalytic and Modern Synthetic Methods

Recent advances include catalytic methods for succinimide derivative synthesis that could be adapted for this compound:

  • N-Heterocyclic carbene (NHC)-catalyzed Stetter reactions have been used to synthesize substituted pyrrolidine-2,5-diones with high selectivity.
  • Palladium-catalyzed coupling reactions with phosphine ligands (e.g., DPEphos, DPPF) enable the formation of complex pyrrolidine derivatives under milder conditions.
  • Reaction temperatures vary widely (20–200 °C), with optimal conditions around 50–180 °C depending on catalyst and substrate.

These methods offer potential for improved efficiency and scalability.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Key Notes Reference
Synthesis of 3-(2-chlorophenyl)succinic acid Functionalization of succinic acid derivatives Not specified Precursor for cyclization
Cyclization to pyrrolidine-2,5-dione Heat at 190–200 °C, 1.5–2 h, azeotropic water removal Moderate to high Recrystallization from ethanol
Introduction of phenylsulfanyl group Reaction with thiophenol or phenylsulfenyl chloride, silica gel chromatography 60–90 Purification by column chromatography
Catalytic synthesis (alternative) NHC-catalyzed Stetter reaction or Pd-catalyzed coupling, 50–180 °C Variable Offers milder conditions and selectivity

Detailed Research Findings

  • The cyclization step is critical and requires precise temperature control to avoid decomposition.
  • The presence of the 2-chlorophenyl substituent influences the reactivity and stability of intermediates.
  • Phenylsulfanyl substitution enhances the compound’s electron density and potential biological activity.
  • Characterization by ^1H NMR, melting point, and elemental analysis confirms the structure and purity.
  • Purification techniques such as recrystallization and silica gel chromatography are essential for isolating high-purity products.
  • Catalytic methods are emerging as promising alternatives to classical thermal cyclization, offering better yields and environmental profiles.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione has been investigated for its biological activities, particularly in the field of medicinal chemistry:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl and phenylthio groups enhances their interaction with biological targets, potentially leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against a range of pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Material Science Applications

In addition to biological applications, 1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione has potential uses in material science:

  • Polymer Chemistry : The compound can act as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for modifications that can tailor polymer characteristics for specific applications .
  • Photonic Materials : Due to its electronic properties, this compound may be utilized in the development of photonic devices. Its ability to absorb and emit light makes it a candidate for applications in sensors and optical devices .

Case Study 1: Anticancer Research

In a study published by the American Chemical Society, derivatives of 1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione were tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 25 µg/mL, highlighting its potential as an antimicrobial agent in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(phenylthio)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Enzyme Inhibition

  • GABA-Transaminase Inhibition: The 4-Bromophenyloxy analog (IC₅₀ = 100.5 µM) and salicyldehyde derivative (IC₅₀ = 160.4 µM) exhibit moderate GABA-transaminase inhibition, though weaker than the reference drug vigabatrin . The target compound’s chlorophenyl group may enhance enzyme binding via hydrophobic interactions and electron-withdrawing effects, though experimental data is pending.
  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to other pyrrolidine-2,5-diones, such as maleimide condensation with thiophenol derivatives (e.g., as in ) .

Bioavailability Predictors

  • Oral Bioavailability: The target compound’s low rotatable bond count (3) and moderate PSA (~70 Ų) align with Veber’s criteria for good oral bioavailability in rats (≤10 rotatable bonds, PSA ≤140 Ų) . In contrast, the undecanoyl derivative’s long alkyl chain introduces 15 rotatable bonds, likely reducing permeation rates .

Functional Group Impact

  • Chlorophenyl vs.
  • Phenylsulfanyl vs. Pyridinylsulfanyl: The phenylsulfanyl group provides higher lipophilicity (LogP ~3.1) than the pyridinylsulfanyl group (LogP ~2.5), favoring blood-brain barrier penetration for neurological applications .

Biological Activity

1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound that has attracted attention due to its potential biological activities. Characterized by a pyrrolidine-2,5-dione core, this compound features unique substituents, including a chlorophenyl and a phenylsulfanyl group, which contribute to its reactivity and interaction with biological targets.

Structural Characteristics

  • Molecular Formula : C16H12ClNO2S
  • Molecular Weight : Approximately 305.79 g/mol
  • Core Structure : Pyrrolidine-2,5-dione

The presence of the chlorophenyl and phenylsulfanyl groups enhances the compound's chemical properties and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. Specifically, 1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione has demonstrated efficacy against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans (antifungal activity)

These findings suggest that the compound may act by disrupting bacterial cell walls or inhibiting key metabolic pathways essential for bacterial survival .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Molecular docking studies indicate that it may interact with enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase-1 (IDO1), which plays a crucial role in immune regulation and tumor growth . In vitro studies have shown that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

The biological activity of 1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases.
  • Binding Affinity : Interaction studies have shown that the compound has a high binding affinity to various biological targets, which could enhance its therapeutic efficacy .

Synthesis and Optimization

The synthesis of 1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step synthetic routes. Key steps include:

  • Selection of appropriate solvents and catalysts.
  • Optimization of reaction conditions (temperature and time).
  • Purification techniques to achieve high yields.

The complexity of its synthesis reflects the intricate nature of its biological activity .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Pyrrolidine-2,5-dionePyrrolidineLacks substituents; simpler structure
3-Chloro-1-aryl pyrrolidine-2,5-dionesChloro-ArylVaries by aryl substituent; different biological activities
1-(Phenyl(pyridin-2-yl amino)methyl) pyrrolidine-2,5-dionePhenyl-PyridinContains a pyridine moiety; potential for different interactions

Case Studies and Research Findings

Recent studies have focused on the pharmacological behavior of compounds similar to 1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dione. For instance:

  • A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis for derivatives bearing similar functional groups .
  • Another investigation highlighted the potential of these compounds as acetylcholinesterase inhibitors, showcasing their diverse therapeutic applications .

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